molecular formula C8H8N2OS B1341614 (6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile CAS No. 850349-44-9

(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile

Cat. No. B1341614
M. Wt: 180.23 g/mol
InChI Key: VAJLRWYUKKSNHZ-UHFFFAOYSA-N
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Description

“(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile” is a chemical compound with the molecular formula C6H8N2OS . It has a molecular weight of 156.21 . The IUPAC name for this compound is 6,7-dihydro-4H-pyrano [4,3-d] [1,3]thiazol-2-ylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2, (H2,7,8) . This code provides a specific string of characters representing the compound’s molecular structure.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 353.6±32.0 °C at 760 mmHg, and a flash point of 167.7±25.1 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the versatility of thiazolyl-acetonitrile derivatives in the synthesis of various heterocyclic compounds. These derivatives serve as precursors for synthesizing polyfunctionally substituted heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes, which exhibit significant antioxidant activities comparable to ascorbic acid (A. El‐Mekabaty, 2015). Another study outlines a synthetic approach to 2H‐Pyran‐2‐ones and related structures bearing a thiazole moiety, showcasing the compound's utility in generating a wide array of functionalized heterocyclic compounds (S. Bondock, Abd El-Gaber Tarhoni, A. Fadda, 2014).

Biological Activities

Thiazolyl-acetonitrile derivatives have been synthesized and evaluated for their anti-inflammatory and anti-ulcer activities. Notably, certain derivatives have demonstrated higher activity in these areas, highlighting their potential therapeutic applications (R. Mohareb, F. Al-Omran, M. Abdelaziz, R. Ibrahim, 2017). Another study on the glycosidase inhibitory activity of novel derivatives indicates significant potential in managing hyperglycemia in type II diabetes (V. S. Patil et al., 2012).

Antimicrobial and Anticancer Activities

A study on pyrano[2,3-d]thiazole derivatives has reported their synthesis, along with evaluations of antimicrobial and anticancer activities, suggesting their potential in developing new therapeutic agents (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018). Moreover, novel 1-thiazolyl-5-coumarin-3-yl-pyrazole derivatives synthesized via a one-pot multicomponent reaction showed excellent cytotoxic activity against cancer cell lines, further underscoring the potential of thiazolyl-acetonitrile derivatives in anticancer research (Ravibabu Velpula et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H332, H335, and precautionary statements include P261, P280, P305, P338, P351 . For more detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-3-1-8-10-6-2-4-11-5-7(6)12-8/h1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJLRWYUKKSNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590123
Record name (6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile

CAS RN

850349-44-9
Record name 6,7-Dihydro-4H-pyrano[4,3-d]thiazole-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850349-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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